molecular formula C15H18N4OS B2437785 1-(3-(Benzylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 900009-04-3

1-(3-(Benzylthio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2437785
CAS No.: 900009-04-3
M. Wt: 302.4
InChI Key: AEZUUFPVKGTAQJ-UHFFFAOYSA-N
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Description

1-(3-(Benzylthio)propyl)-3-(pyrimidin-2-yl)urea (CAS 900009-04-3) is a synthetic organic compound with the molecular formula C15H18N4OS and a molecular weight of 302.4 g/mol . Its structure features a urea core, a pyrimidinyl group, and a benzylthiopropyl chain, placing it within a class of molecules known for diverse biological research applications. The urea moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets, which is critical in the development of enzyme inhibitors and receptor ligands . Similarly, the pyrimidine ring is a common heterocycle found in compounds with significant pharmacological profiles. While the specific biological activity and mechanism of action for this compound require further investigation, diarylurea- and pyrimidine-based structural analogs are actively researched as potent antagonists for chemokine receptors like CXCR2, which is a target in inflammatory diseases . Other urea derivatives have shown promise in oncology research, functioning as multi-kinase inhibitors . This combination of functional groups makes this compound a valuable chemical intermediate and a candidate for hit-to-lead optimization in drug discovery programs. It is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-benzylsulfanylpropyl)-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(19-14-16-8-4-9-17-14)18-10-5-11-21-12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZUUFPVKGTAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzylthio)propyl)-3-(pyrimidin-2-yl)urea, with the molecular formula C15H18N4OS and a molecular weight of 302.4 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H18N4OS
Molecular Weight302.4 g/mol
IUPAC Name1-(3-benzylsulfanylpropyl)-3-pyrimidin-2-ylurea
CAS Number900009-04-3

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:

  • Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, which can interfere with cancer cell proliferation. For instance, derivatives have shown inhibitory effects on BRAF and EGFR kinases, which are crucial in tumor growth and survival .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated selective antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Several studies have highlighted the antitumor potential of urea derivatives. For instance, a series of diarylureas has been reported to exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on structural similarities.

Antimicrobial Properties

Research into related compounds has shown promising results in terms of antimicrobial efficacy. The selective inhibition against Gram-positive bacteria indicates that this compound may also possess similar properties, warranting further investigation into its spectrum of activity.

Case Studies

  • Antitumor Studies : In a study focused on diarylureas, it was found that certain derivatives exhibited IC50 values in the sub-micromolar range against various tumor cell lines. These findings suggest that structural modifications can enhance biological activity significantly .
  • Antimicrobial Efficacy : A compound structurally related to this compound was tested for its antibacterial properties and showed pronounced selectivity towards Gram-positive bacteria over Gram-negative strains, indicating a potentially valuable therapeutic profile .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in developing effective derivatives of urea compounds. The incorporation of benzylthio and pyrimidine moieties has been linked to enhanced biological activity across various assays:

Compound TypeActivity TypeObservations
DiarylureasAntitumorSignificant IC50 values against cancer cells
Urea DerivativesAntimicrobialSelective activity against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What experimental design strategies can optimize the synthesis of 1-(3-(Benzylthio)propyl)-3-(pyrimidin-2-yl)urea?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). Statistical tools like factorial designs or response surface methodology minimize trial-and-error approaches while identifying critical variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, reducing experimental iterations . Validate predictions with small-scale reactions before scaling.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions on the benzylthio and pyrimidinyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC/UPLC : Pair with UV-vis detection to assess purity (>98% by area normalization).
  • X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable (see urea derivatives in for analogous protocols).

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or colorimetric assays.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assay).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-phenylpropylurea derivatives ) to identify key functional groups.

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in catalytic or enzymatic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS or AMBER .
  • Reaction Network Analysis : Use tools like GRRM or AutoMeKin to map possible reaction pathways and intermediates .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
  • Controlled Replication : Standardize experimental conditions (e.g., solvent purity, catalyst loading) across labs.
  • In situ Characterization : Use techniques like IR spectroscopy or XAS to monitor real-time reaction dynamics and identify side reactions .

Q. What methodologies enable the study of this compound’s supramolecular interactions in materials science?

  • Methodological Answer :

  • Single-Crystal Analysis : Determine hydrogen-bonding patterns (e.g., urea-urea interactions) via X-ray diffraction .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity with polymers or nanoparticles.
  • Computational Docking : Simulate host-guest interactions using software like AutoDock .

Data-Driven Research Questions

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced properties?

  • Methodological Answer :

  • Feature Engineering : Train ML algorithms on descriptors like logP, polar surface area, and electronic parameters.
  • Generative Chemistry : Use platforms like Chemputer or Synthia to propose novel derivatives .
  • Validation : Prioritize synthetic accessibility scores (SAscore) and test top candidates experimentally.

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